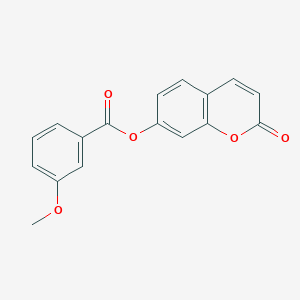![molecular formula C19H12Cl2O4 B11151529 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2,4-dichlorobenzoate](/img/structure/B11151529.png)
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 2,4-DICHLOROBENZOATE is a complex organic compound with a unique structure that combines a chromenyl group with a cyclopenta ring and a dichlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 2,4-DICHLOROBENZOATE typically involves multiple steps. One common method starts with the preparation of the chromenyl intermediate, which is then reacted with a cyclopenta ring precursor under specific conditions to form the cyclopenta[c]chromen structure. The final step involves the esterification of the chromenyl-cyclopenta intermediate with 2,4-dichlorobenzoic acid to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 2,4-DICHLOROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoates .
Scientific Research Applications
4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 2,4-DICHLOROBENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 2,4-DICHLOROBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromenyl derivatives and cyclopenta-fused structures, such as:
Uniqueness
4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 2,4-DICHLOROBENZOATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H12Cl2O4 |
|---|---|
Molecular Weight |
375.2 g/mol |
IUPAC Name |
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2,4-dichlorobenzoate |
InChI |
InChI=1S/C19H12Cl2O4/c20-10-4-6-15(16(21)8-10)19(23)24-11-5-7-13-12-2-1-3-14(12)18(22)25-17(13)9-11/h4-9H,1-3H2 |
InChI Key |
ICRIREKSWKGQNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-7-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11151461.png)
![2-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B11151463.png)
![Methyl 2-({[2-(3-pyridyl)-4-quinolyl]carbonyl}amino)acetate](/img/structure/B11151469.png)
![methyl {1-[(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetyl]piperidin-4-yl}acetate](/img/structure/B11151470.png)
![N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline](/img/structure/B11151474.png)
![N-[2-(2-pyridyl)ethyl]-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11151477.png)
![3-propoxy-6H-benzo[c]chromen-6-one](/img/structure/B11151485.png)
![methyl [6-chloro-9-(4-methoxybenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate](/img/structure/B11151495.png)
![N-[2-(2-furyl)ethyl]-1-isopropyl-1H-indole-3-carboxamide](/img/structure/B11151498.png)
![8-chloro-7-(pentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11151503.png)
![ethyl 3-[7-(benzyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B11151505.png)
![1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone](/img/structure/B11151519.png)
![11-methoxy-2,2-dimethyl-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromene-6-thione](/img/structure/B11151524.png)
